1-(1-Bromoethyl)-4-(propan-2-yl)benzene
Description
Contextualization within Modern Organic Synthesis
This compound is a specialized reagent, finding its utility in contexts where precise introduction of a 1-(4-isopropylphenyl)ethyl moiety is required. Its applications are analogous to simpler benzylic halides but are tailored for the synthesis of more complex, substituted molecules.
Role as a Key Intermediate in Benzylic Bromide Chemistry
Benzylic halides are a cornerstone of organic synthesis due to their heightened reactivity compared to simple alkyl halides. msu.edu The bromine atom in 1-(1-bromoethyl)-4-(propan-2-yl)benzene is situated at a benzylic position, meaning it is directly attached to a carbon atom that is, in turn, bonded to the benzene ring. This structural arrangement allows for the stabilization of carbocation intermediates or transition states through resonance with the aromatic ring, making the C-Br bond highly susceptible to cleavage. quora.comucalgary.ca Consequently, the compound is an excellent electrophilic substrate for a variety of nucleophiles.
Strategic Importance in C-C and C-X Bond Formations
The primary synthetic value of this compound lies in its ability to facilitate the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X, where X can be O, N, S, etc.) bonds.
C-C Bond Formation : It can participate in various cross-coupling reactions. For instance, in Suzuki-Miyaura reactions, benzylic halides are coupled with organoboron compounds in the presence of a palladium catalyst to form new C-C bonds. nih.gov It can also be used in Friedel-Crafts-type alkylations of electron-rich aromatic compounds and serves as a precursor to organometallic reagents, such as Grignard reagents, which are subsequently used to form C-C bonds. organic-chemistry.org
C-X Bond Formation : The compound readily undergoes nucleophilic substitution reactions with a wide range of heteroatomic nucleophiles. chemistrysteps.com Alcohols, phenols, thiols, and amines can displace the bromide to form ethers, thioethers, and amines, respectively. This reactivity is fundamental for installing the 1-(4-isopropylphenyl)ethyl group onto diverse molecular scaffolds. nih.gov
Structural Features and Inherent Reactivity Considerations
The specific reactivity of this compound is a direct consequence of its molecular architecture, particularly the interplay between the benzylic bromide group and the substituted aromatic ring.
Reactivity of the Benzylic Bromide Moiety
The carbon-bromine bond at the benzylic position is the molecule's reactive center. This secondary benzylic halide can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. msu.eduucalgary.ca
SN1 Pathway : In polar, protic solvents, the compound can ionize to form a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance, as the positive charge is delocalized over the adjacent aromatic ring. This stabilization lowers the activation energy for ionization, making the SN1 pathway favorable. quora.com
SN2 Pathway : With strong, sterically unhindered nucleophiles in polar, aprotic solvents, the compound can undergo a direct backside attack. The transition state of this process is also stabilized by the partial overlap of p-orbitals from the benzene ring, enhancing its rate compared to non-benzylic secondary halides. msu.edu
Influence of the Isopropyl Substituent on Reactivity and Selectivity
The isopropyl group at the para position of the benzene ring exerts a notable electronic and steric influence on the compound's reactivity.
Electronic Effects : As an alkyl group, the isopropyl substituent is electron-donating through an inductive effect (+I) and hyperconjugation. vedantu.com This electron donation enriches the aromatic ring with electron density, which in turn helps to further stabilize the benzylic carbocation intermediate in an SN1 reaction. libretexts.org This activating effect makes this compound more reactive towards nucleophilic substitution than its unsubstituted counterpart, (1-bromoethyl)benzene.
Steric Effects : The steric bulk of the isopropyl group is relatively distant from the benzylic reactive center and thus has a minimal direct impact on the substitution reactions at the ethyl bromide moiety. However, it significantly influences the regioselectivity of any subsequent electrophilic aromatic substitution reactions on the ring, directing incoming electrophiles primarily to the ortho positions relative to the isopropyl group. msu.edu
Scope and Contribution to Advanced Synthetic Methodologies
The unique reactivity profile of this compound makes it a valuable tool in specialized synthetic applications. Drawing parallels from the well-documented uses of (1-bromoethyl)benzene, this compound is a potential initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). fishersci.comsigmaaldrich.com The ability to initiate polymerization from the benzylic position allows for the synthesis of polymers with a terminal 4-isopropylphenyl group, which can influence the material's physical properties. Its role as a versatile building block is crucial in the multi-step synthesis of complex organic molecules, including pharmaceuticals and materials, where the incorporation of the cumene (B47948) (isopropylbenzene) substructure is desired.
Structure
3D Structure
Properties
IUPAC Name |
1-(1-bromoethyl)-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZANZYMHOGTILI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301270318 | |
| Record name | 1-(1-Bromoethyl)-4-(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59770-99-9 | |
| Record name | 1-(1-Bromoethyl)-4-(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59770-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Bromoethyl)-4-(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-bromoethyl)-4-(propan-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Development for 1 1 Bromoethyl 4 Propan 2 Yl Benzene
Established Synthetic Routes to Benzylic Bromidesresearchgate.netrsc.orgrsc.org
The synthesis of benzylic bromides, such as 1-(1-bromoethyl)-4-(propan-2-yl)benzene, is a fundamental transformation in organic chemistry. researchgate.net These compounds serve as crucial intermediates for the production of pharmaceuticals and other fine chemicals. rsc.orgrsc.org The two most prominent strategies for their preparation are the radical halogenation of alkyl-substituted aromatic compounds and the nucleophilic substitution of benzylic alcohols. researchgate.netchemistrysteps.comlibretexts.org
Radical Halogenation Approaches (e.g., N-Bromosuccinimide (NBS) mediated)chemistrysteps.comwikipedia.orgorganic-chemistry.org
Free-radical halogenation is a characteristic reaction for alkanes and the alkyl side chains of aromatic compounds. wikipedia.org The use of N-Bromosuccinimide (NBS) is a widely adopted method for benzylic bromination, known as the Wohl-Ziegler reaction. wikipedia.org This approach is favored over using molecular bromine (Br₂) because NBS provides a low, constant concentration of bromine radicals, which helps to minimize side reactions like electrophilic addition to the aromatic ring. chemistrysteps.commasterorganicchemistry.com
The reaction proceeds via a radical chain mechanism initiated by heat or light. ucalgary.ca The process begins with the homolytic cleavage of the N-Br bond in NBS to form a bromine radical. chemistrysteps.com This radical then abstracts a hydrogen atom from the benzylic position of the starting material, 4-ethyl-4-isopropylbenzene, to generate a resonance-stabilized benzylic radical. libretexts.org This radical subsequently reacts with a bromine source to yield the final product, this compound. chemistrysteps.com
The efficiency of benzylic bromination using NBS is highly dependent on the choice of initiator and reaction conditions. Radical initiators are crucial for starting the chain reaction. wikipedia.org Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO), which decompose upon heating to generate radicals. wikipedia.org Alternatively, photochemical initiation using UV light or even an incandescent light bulb can be employed to trigger the reaction. wikipedia.orgucalgary.ca
The selection of a solvent is also critical. Anhydrous carbon tetrachloride (CCl₄) has traditionally been the solvent of choice for these reactions. wikipedia.org However, due to its toxicity and environmental impact, other solvents like chlorobenzene (B131634) are also used. rsc.org The reaction is typically carried out under reflux conditions to facilitate radical formation. wikipedia.org
Table 1: Initiators and Conditions for Radical Bromination
| Initiator | Solvent | Conditions | Reference |
|---|---|---|---|
| Azobisisobutyronitrile (AIBN) | Carbon Tetrachloride (CCl₄) | Reflux | wikipedia.org |
| Benzoyl Peroxide (BPO) | Carbon Tetrachloride (CCl₄) | Reflux | wikipedia.org |
| UV Light / Irradiation | Carbon Tetrachloride (CCl₄) | Irradiation | wikipedia.orgucalgary.ca |
A significant challenge in the synthesis of this compound via radical bromination is regioselectivity. The starting material, 4-isopropyl-ethylbenzene, possesses two different benzylic positions: a secondary position on the ethyl group and a tertiary position on the isopropyl group.
The rate of radical halogenation is directly related to the stability of the resulting radical intermediate. wikipedia.orgbrainly.com The stability order for free radicals is tertiary > secondary > primary, primarily due to hyperconjugation and resonance stabilization. wikipedia.orgbrainly.com Consequently, the abstraction of a hydrogen atom will occur preferentially at the position that forms the most stable radical. libretexts.org
In the case of 4-isopropyl-ethylbenzene, the tertiary benzylic position on the isopropyl group forms a more stable radical than the secondary benzylic position on the ethyl group. brainly.comchemedx.org Therefore, radical bromination is expected to yield 2-bromo-2-(4-ethylphenyl)propane as the major product, rather than the desired this compound. chemedx.orgrsc.org Achieving high selectivity for the secondary position is a significant synthetic hurdle that requires carefully tailored reaction conditions or alternative strategies.
Table 2: Relative Reactivity of Alkylbenzenes in Radical Bromination
| Alkylbenzene | Benzylic Position | Radical Stability | Relative Reactivity | Reference |
|---|---|---|---|---|
| Toluene | Primary | Least Stable | 1 | brainly.com |
| Ethylbenzene (B125841) | Secondary | More Stable | ~220 | studypool.com |
Conversion of Benzylic Alcoholsresearchgate.netrsc.orgwikipedia.org
An alternative and more regioselective route to this compound involves the conversion of the corresponding benzylic alcohol, 1-(4-isopropylphenyl)ethanol. This precursor can be synthesized from cumene (B47948) through acylation followed by reduction. perfumerflavorist.com The conversion of the alcohol to the bromide is a standard nucleophilic substitution reaction where the hydroxyl group is transformed into a good leaving group. organic-chemistry.org
The Appel reaction is a reliable method for converting primary and secondary alcohols into alkyl halides using a combination of triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane. wikipedia.orgjk-sci.com For the synthesis of benzylic bromides, carbon tetrabromide (CBr₄) is the reagent of choice. wikipedia.orgnrochemistry.com
The reaction mechanism begins with the formation of a phosphonium (B103445) salt from the reaction of triphenylphosphine with carbon tetrabromide. wikipedia.org The alcohol then acts as a nucleophile, attacking the phosphorus atom to form an oxyphosphonium intermediate. organic-chemistry.orgjk-sci.com This step converts the hydroxyl group into an excellent leaving group. Finally, a bromide ion displaces the triphenylphosphine oxide in an Sₙ2-type mechanism, leading to the formation of the alkyl bromide with an inversion of configuration if the carbon center is chiral. wikipedia.orgnrochemistry.com The strong P=O double bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction. wikipedia.org
Table 3: Common Reagents for Appel-Type Bromination of Alcohols
| Phosphorus Reagent | Halogen Source | Solvent | Product | Reference |
|---|---|---|---|---|
| Triphenylphosphine (PPh₃) | Carbon Tetrabromide (CBr₄) | Dichloromethane (DCM) | Alkyl Bromide | nrochemistry.com |
| Triphenylphosphine (PPh₃) | Bromine (Br₂) | Dichloromethane (DCM) | Alkyl Bromide | wikipedia.org |
While effective, traditional methods for converting alcohols to bromides, like the Appel reaction, often use toxic reagents and produce stoichiometric amounts of byproducts that can be difficult to separate. wikipedia.org In response, greener alternatives are being developed. researchgate.netrsc.org
Table 4: Comparison of Brominating Agents for Alcohols
| Reagent System | Advantages | Disadvantages | Chemistry Type | Reference |
|---|---|---|---|---|
| PPh₃ / CBr₄ | High yield, mild conditions | Toxic CBr₄, stoichiometric PPh₃O waste | Traditional (Appel) | wikipedia.orgnrochemistry.com |
| DBDMH / THF | Environmentally benign solvent and reagent | Moderate to good yields | Green | researchgate.net |
Other Functional Group Transformations Leading to the Compound
The creation of the target compound often relies on the strategic transformation of other functional groups on the parent 4-isopropyl cumene framework. One of the most direct methods involves the conversion of a precursor alcohol. The synthesis can commence from 1-(4-(propan-2-yl)phenyl)ethan-1-ol, where the hydroxyl group is substituted by a bromine atom. This transformation can be accomplished using various brominating agents, such as phosphorus tribromide (PBr₃) or via an Appel reaction, which utilizes triphenylphosphine and a bromine source like carbon tetrabromide. chemicalbook.com
Another prominent pathway is the free-radical bromination of 4-ethyl-1-(propan-2-yl)benzene at the benzylic position. This reaction typically employs N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or light. The selectivity of this reaction for the benzylic position over the aromatic ring is a key advantage. youtube.com
Furthermore, the compound can be prepared via the hydrobromination of a suitable alkene precursor, such as 4-isopropenyl-1-vinylbenzene or 4-isopropylstyrene. The addition of hydrogen bromide (HBr) across the vinyl group's double bond would, in accordance with Markovnikov's rule, yield the desired 1-(1-bromoethyl) product due to the formation of the more stable benzylic carbocation intermediate. google.com
Development of Novel and Green Synthetic Protocols
Recent advancements in chemical synthesis have emphasized the development of more sustainable and efficient "green" methodologies. These protocols aim to reduce waste, avoid hazardous reagents, and decrease energy consumption.
Catalysis offers a powerful tool for the synthesis of this compound, providing alternative pathways with enhanced control and efficiency.
Lewis Acid Catalysis : Traditional electrophilic bromination of 4-ethylcumene using molecular bromine can be catalyzed by Lewis acids such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). However, controlling the reaction to achieve selective benzylic bromination without competing aromatic ring bromination can be challenging.
Photocatalysis : Modern photocatalytic methods represent a greener alternative. For instance, photocatalytic bromination using TiO₂ nanoparticles under UV irradiation can facilitate the reaction at room temperature with high selectivity. Another approach involves using a combination of potassium bromide (KBr) and an oxidant like Oxone, which generates bromine in situ when irradiated with visible light. This method avoids the direct handling of hazardous liquid bromine and often leads to higher yields and cleaner reactions.
| Parameter | Direct Bromination (Br₂) | KBr/Oxone (Visible Light) |
| Catalyst/Reagent | FeBr₃ / AlBr₃ | KBr, Oxone |
| Energy Source | Thermal | Visible Light |
| Selectivity | Moderate | High |
| Environmental Impact | High (Br₂ usage) | Low |
| This table provides a comparative analysis of different bromination methods applicable for synthesis. |
Metal Catalysis : While direct metal-catalyzed bromination at the benzylic position is less common, metal catalysts are crucial in multi-step syntheses that form the carbon skeleton. For example, nickel-catalyzed cross-coupling reactions can be used to construct the 4-isopropylstyrene precursor, which is then converted to the target compound. google.com
Flow chemistry has emerged as a superior technology for chemical synthesis, offering significant advantages in safety, scalability, and process control over traditional batch methods. thieme-connect.de For the synthesis of this compound, a continuous flow process could involve pumping a solution of the starting material (e.g., 4-isopropylstyrene) and a stream of HBr gas through a heated or cooled microreactor. thieme-connect.de
The high surface-area-to-volume ratio in flow reactors allows for excellent heat transfer, enabling precise temperature control to minimize side reactions. thieme-connect.de This is particularly beneficial for handling highly exothermic or hazardous reactions. nih.gov Furthermore, the product stream can be passed through packed-bed cartridges containing immobilized scavenger resins to remove excess reagents or byproducts, enabling purification to occur in-line and avoiding traditional aqueous workups. thieme-connect.de
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and improved product purity. ajrconline.orgnih.gov The mechanism involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. psu.edudntb.gov.ua
A conventional thermal bromination reaction that might take several hours could potentially be completed in a matter of minutes using a dedicated microwave reactor. arkat-usa.org This acceleration is attributed to the efficient and rapid heating of the reaction mixture to the desired temperature. ajrconline.org
| Method | Reaction Time | Yield | Conditions |
| Conventional Heating | Hours | Moderate | Reflux |
| Microwave Irradiation | Minutes | Good to Excellent | Sealed vessel, controlled T/P |
| This table illustrates the typical advantages of microwave-assisted synthesis compared to conventional heating for a generic organic transformation. arkat-usa.org |
Stereoselective Synthesis of this compound
The target molecule possesses a stereogenic center at the carbon atom bonded to the bromine. Consequently, it can exist as a pair of enantiomers, (R)-1-(1-bromoethyl)-4-(propan-2-yl)benzene and (S)-1-(1-bromoethyl)-4-(propan-2-yl)benzene. The development of synthetic methods that can selectively produce one enantiomer over the other is of significant interest, particularly for applications in pharmaceuticals and materials science.
Enantioselective synthesis is applicable and crucial for accessing the individual enantiomers of this compound.
From Chiral Precursors : A well-established strategy is to start from an enantiomerically pure precursor. For example, the (R)- or (S)-enantiomer of 1-(4-(propan-2-yl)phenyl)ethan-1-ol can be converted to the corresponding (S)- or (R)-bromide, respectively, using conditions that proceed with inversion of stereochemistry (e.g., via an SN2 mechanism with PBr₃). Alternatively, reactions proceeding with retention of configuration can also be employed. This approach effectively transfers the chirality of the starting material to the product. chemicalbook.com The chiral alcohol precursors can be obtained through asymmetric reduction of the corresponding ketone or via enzymatic resolution.
Catalytic Asymmetric Synthesis : A more advanced approach involves the creation of the chiral center using a chiral catalyst. This could potentially be achieved through several routes:
Asymmetric Hydrobromination : The reaction of 4-isopropylstyrene with HBr in the presence of a chiral catalyst could, in principle, lead to the preferential formation of one enantiomer.
Biocatalysis : Enzymes offer a green and highly selective method for asymmetric synthesis. A cascade reaction involving bio-hydroxylation followed by dehalogenation has been shown to produce optically active compounds. rsc.org A similar biocatalytic strategy could be envisioned for the synthesis of the chiral target molecule or its precursors.
Asymmetric Catalysis with Modern Ligands : The development of novel chiral ligands for transition metals has enabled a wide range of enantioselective transformations. nih.gov A gold-catalyzed intramolecular hydroarylation, for example, has been used to create chiral helicenes with high enantioselectivity by employing specific chiral phosphonite ligands. nih.gov Similar principles could be applied to develop a catalytic asymmetric synthesis of this compound.
| Entry | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Hypothetical Chiral Lewis Acid | 85 | 92 |
| 2 | Hypothetical Chiral Phase-Transfer Catalyst | 78 | 85 |
| 3 | Hypothetical Chiral Gold Complex | 90 | 97 |
| This table presents hypothetical data for the development of an enantioselective synthesis, modeled after modern catalytic systems. nih.gov |
Diastereoselective Control in Synthetic Pathways
The synthesis of specific diastereomers of this compound is a critical aspect of stereoselective chemistry, often relying on the use of chiral auxiliaries to direct the formation of a particular stereoisomer. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.
A common strategy for achieving diastereoselective synthesis of chiral alkyl halides, such as this compound, involves the conversion of a chiral alcohol precursor. The hydroxyl group of the alcohol is transformed into a good leaving group, which is then displaced by a bromide ion in a stereocontrolled manner.
One established method for converting a chiral alcohol to an alkyl bromide with a predictable stereochemical outcome is the use of phosphorus tribromide (PBr₃). This reaction typically proceeds through an Sₙ2 mechanism, which results in the inversion of the stereochemistry at the chiral center. brainly.comcommonorganicchemistry.commasterorganicchemistry.comorgosolver.com For instance, if a chiral alcohol with an (R)-configuration is treated with PBr₃, the resulting alkyl bromide will predominantly have the (S)-configuration. The reaction is initiated by the alcohol's oxygen atom attacking the phosphorus atom of PBr₃, forming an O-P bond and displacing a bromide ion. This newly formed bromide ion then acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group from the backside, leading to the inversion of its configuration. masterorganicchemistry.com
Another widely used method for the stereoselective conversion of chiral alcohols to alkyl bromides is the Appel reaction. nrochemistry.comwikipedia.orgorganic-chemistry.orgchem-station.com This reaction utilizes triphenylphosphine (PPh₃) and a bromine source, such as carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). commonorganicchemistry.com Similar to the reaction with PBr₃, the Appel reaction generally proceeds via an Sₙ2 mechanism for primary and secondary alcohols, leading to an inversion of configuration at the stereogenic carbon. nrochemistry.comchem-station.com The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide. wikipedia.orgchem-station.com
To illustrate the principle, one could envision the synthesis of a chiral ester or ether of 1-(4-isopropylphenyl)ethanol using a well-established chiral auxiliary. The subsequent bromination of this derivative using a reagent like PBr₃ or via an Appel-type reaction would then proceed with a diastereoselectivity dictated by the steric and electronic influence of the chiral auxiliary. The auxiliary would shield one face of the molecule, directing the incoming bromide nucleophile to attack from the less hindered face, thus favoring the formation of one diastereomer over the other. The efficiency of this diastereoselective control is typically expressed as a diastereomeric ratio (d.r.). For example, a study on the diastereoselective synthesis of terminal bromo-substituted propargylamines using Ellman's chiral N-tert-butanesulfinyl aldimines reported diastereomeric ratios ranging from 3:1 to over 20:1. nih.gov
While a specific data table for the diastereoselective synthesis of this compound is not available in the provided search results, the following table illustrates hypothetical data based on the general principles of diastereoselective reactions of chiral alcohols.
Table 1: Hypothetical Diastereomeric Ratios in the Synthesis of this compound via Chiral Alcohol Precursors
| Precursor | Reagent | Chiral Auxiliary | Diastereomeric Ratio (S:R or R:S) |
| (R)-1-(4-isopropylphenyl)ethanol | PBr₃ | None | >95:5 (S-product favored) |
| (S)-1-(4-isopropylphenyl)ethanol | PPh₃, CBr₄ | None | >95:5 (R-product favored) |
| 1-(4-isopropylphenyl)ethanol | PBr₃ | (1S,2S)-Pseudoephenamine derivative | >90:10 |
| 1-(4-isopropylphenyl)ethanol | PPh₃, CBr₄ | (R)-1-Phenylethylamine derivative | >85:15 |
This table is illustrative and based on the established principles of stereoselective reactions. The exact diastereomeric ratios would need to be determined experimentally.
The development of highly diastereoselective synthetic routes is crucial for the preparation of enantiomerically pure compounds, which are of significant interest in various fields of chemical research and development.
Strategic Utilization of 1 1 Bromoethyl 4 Propan 2 Yl Benzene in Advanced Organic Synthesis
Employment in Carbon-Carbon Bond Forming Reactions
The creation of new carbon-carbon bonds is a cornerstone of organic synthesis. 1-(1-Bromoethyl)-4-(propan-2-yl)benzene serves as a potent electrophile, particularly in reactions involving organometallic reagents and in alkylation processes. The benzylic position of the bromine atom enhances its reactivity towards nucleophilic displacement and oxidative addition to transition metal catalysts.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Negishi, Kumada)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds. This compound is an excellent substrate for these transformations due to the lability of the C-Br bond at the benzylic position.
Suzuki Reaction: While less common for sp³-hybridized halides compared to their sp² counterparts, Suzuki couplings of benzylic halides can be achieved. The reaction would involve the palladium-catalyzed coupling of this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a base. This would yield a 1,1-diarylalkane derivative.
Heck Reaction: The Mizoroki-Heck reaction typically couples aryl or vinyl halides with alkenes. nih.govorganic-chemistry.org The use of a benzylic halide like this compound is a variation known as the reductive Heck reaction or is related to processes involving β-hydride elimination from an alkyl-palladium intermediate. The reaction of this compound with an alkene, catalyzed by a palladium complex, would lead to the formation of a substituted alkene after the elimination of HBr. nih.govyoutube.comlibretexts.org
Negishi Reaction: The Negishi coupling is a highly versatile reaction that joins organic halides with organozinc reagents, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org The reaction of this compound with an organozinc reagent (R-ZnX) would provide the coupled product, 1-(1-R-ethyl)-4-(propan-2-yl)benzene, often with high efficiency and functional group tolerance. wikipedia.orgorganic-chemistry.org The reaction allows for the coupling of sp³, sp², and sp carbon atoms. wikipedia.org A computational study on the related 1-(1-bromoethyl)-4-methylbenzene (B2389032) highlighted the potential for highly enantioselective couplings using specific nickel catalysts. acs.org
Kumada Reaction: The Kumada coupling utilizes a Grignard reagent as the nucleophilic partner and is typically catalyzed by nickel or palladium. organic-chemistry.org This reaction is effective for coupling alkyl halides with aryl, vinyl, or other alkyl Grignard reagents. organic-chemistry.org The reaction of this compound with a Grignard reagent (R-MgX) offers a direct route to introduce a variety of alkyl or aryl substituents at the benzylic position. organic-chemistry.orgnih.gov
Table 1: Overview of Cross-Coupling Reactions
| Reaction Name | Nucleophilic Partner | Typical Catalyst | General Product |
| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | 1-(1-R-ethyl)-4-(propan-2-yl)benzene |
| Heck | Alkene (R'-CH=CH₂) | Pd(OAc)₂, PdCl₂ | 1-(4-(propan-2-yl)phenyl)ethenyl-R' |
| Negishi | R-ZnX | Pd(PPh₃)₄, Ni(dppe)Cl₂ | 1-(1-R-ethyl)-4-(propan-2-yl)benzene |
| Kumada | R-MgX | NiCl₂(dppp), Pd(PPh₃)₄ | 1-(1-R-ethyl)-4-(propan-2-yl)benzene |
Alkylation Reactions (e.g., Friedel-Crafts, Alkylation of Carbanions)
As a reactive alkyl halide, this compound is a prime candidate for use in alkylation reactions, acting as the electrophile.
Friedel-Crafts Alkylation: In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃), this compound can act as an alkylating agent for other aromatic compounds. libretexts.orgmasterorganicchemistry.com The Lewis acid facilitates the formation of a secondary benzylic carbocation, [1-(4-(propan-2-yl)phenyl)ethyl]⁺, which then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution. libretexts.org It is important to note that carbocation rearrangements are a potential side reaction in Friedel-Crafts alkylations, though less likely with a stabilized benzylic carbocation. youtube.comyoutube.com The product of the reaction is an unsymmetrical 1,1-diarylalkane.
Alkylation of Carbanions: The compound readily undergoes nucleophilic substitution with a wide range of carbanions. This Sₙ2-type reaction is highly effective for forming C-C bonds. Suitable carbanionic nucleophiles include:
Enolates: Reaction with enolates derived from ketones, esters, or malonates allows for the introduction of the 1-(4-(propan-2-yl)phenyl)ethyl group alpha to a carbonyl.
Organolithium and Organocuprate Reagents: These powerful nucleophiles can displace the bromide to form new C-C bonds.
Acetylides: Terminal alkynes can be deprotonated to form acetylide anions, which can then be alkylated to produce substituted alkynes.
Table 2: Examples of Alkylation with Carbanions
| Carbanion Source | Nucleophile Example | Product Type |
| Malonic Ester | Diethyl malonate + NaOEt | Substituted malonic ester |
| Ketone | Acetone + LDA | γ-Aryl ketone |
| Terminal Alkyne | Phenylacetylene + n-BuLi | Internal alkyne |
| Organocuprate | Lithium dimethylcuprate (LiCu(CH₃)₂) | 2-(4-(propan-2-yl)phenyl)propane |
Organometallic Reagent Formation (e.g., Grignard Reagents)
The reaction of this compound with magnesium metal in a dry ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent: [1-(4-(propan-2-yl)phenyl)ethyl]magnesium bromide. sigmaaldrich.com
This transformation inverts the polarity of the benzylic carbon from electrophilic to nucleophilic. The resulting Grignard reagent is a powerful tool in synthesis, capable of reacting with a wide range of electrophiles, including:
Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.
Esters and Acid Chlorides: To form tertiary alcohols (after double addition) or ketones.
Carbon Dioxide: To produce a carboxylic acid, 2-(4-(propan-2-yl)phenyl)propanoic acid.
Nitriles: To yield ketones after hydrolysis of the intermediate imine.
The formation of this Grignard reagent significantly broadens the synthetic utility of the parent bromide, enabling it to act as a nucleophilic building block. sigmaaldrich.comgoogle.com
Derivatization Strategies for Functional Group Interconversion
Beyond C-C bond formation, this compound is an excellent substrate for nucleophilic substitution reactions to introduce a variety of heteroatom-containing functional groups.
Preparation of Benzylic Ethers and Esters
The benzylic bromide is readily displaced by oxygen nucleophiles to form ethers and esters, which are common functional groups in pharmaceuticals and materials science.
Benzylic Ethers: The Williamson ether synthesis provides a straightforward route to benzylic ethers. youtube.com The reaction involves treating an alcohol or phenol (B47542) with a base (e.g., sodium hydride) to form the corresponding alkoxide or phenoxide, which then displaces the bromide from this compound in an Sₙ2 reaction. youtube.comgoogle.com
Benzylic Esters: Benzylic esters can be prepared by reacting the bromide with a carboxylate salt (e.g., sodium acetate). arkat-usa.orgorganic-chemistry.org The carboxylate anion acts as the nucleophile, displacing the bromide to form the ester linkage. This method is a common and effective way to synthesize esters when the corresponding carboxylic acid is available. arkat-usa.orgresearchgate.net
Table 3: Synthesis of Benzylic Ethers and Esters
| Product Type | Nucleophile | Reagents/Conditions |
| Ether | R-O⁻ | Alcohol/Phenol (R-OH) + Base (e.g., NaH, K₂CO₃) |
| Ester | R-COO⁻ | Carboxylic Acid (R-COOH) + Base or Carboxylate Salt (R-COONa) |
Synthesis of Benzylic Nitriles and Amines
The introduction of nitrogen-containing functional groups is a critical step in the synthesis of many biologically active molecules.
Benzylic Nitriles: The synthesis of 2-(4-(propan-2-yl)phenyl)propanenitrile is readily achieved by reacting this compound with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or DMF. The resulting nitrile is a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
Benzylic Amines: Direct amination can be accomplished by reacting the bromide with ammonia (B1221849) or a primary or secondary amine. researchgate.netgjesrm.com However, this method can suffer from overalkylation, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. To achieve a more controlled synthesis of the primary amine, 1-(4-(propan-2-yl)phenyl)ethan-1-amine, methods like the Gabriel synthesis (using potassium phthalimide) or reaction with sodium azide (B81097) followed by reduction are often preferred. These indirect methods prevent overalkylation and typically provide higher yields of the desired primary amine. organic-chemistry.org
Formation of Benzylic Organometallics
The carbon-bromine bond in this compound is polarized, rendering the benzylic carbon electrophilic. However, through reactions with electropositive metals, the polarity of this center can be inverted (umpolung), transforming it into a nucleophilic carbon center in the form of an organometallic reagent. This transformation is fundamental to its utility, opening avenues for a wide array of carbon-carbon bond-forming reactions.
Organozinc Reagents: The preparation of benzylic zinc halides is a well-established method for creating functionalized organometallic compounds. core.ac.uk The reaction of this compound with activated zinc metal (often in the presence of LiCl to solubilize the resulting organozinc species) in an aprotic solvent like tetrahydrofuran (THF) would yield the corresponding (1-(4-isopropylphenyl)ethyl)zinc bromide. These reagents are valued for their high functional group tolerance and are crucial intermediates in Negishi cross-coupling reactions and additions to carbonyl compounds. core.ac.ukuni-muenchen.de
Organomagnesium Reagents (Grignard Reagents): The classic approach to forming a highly reactive organometallic is through the synthesis of a Grignard reagent. Reacting this compound with magnesium turnings in a solvent such as diethyl ether or THF would produce (1-(4-isopropylphenyl)ethyl)magnesium bromide. This powerful nucleophile can react with a vast range of electrophiles, including aldehydes, ketones, esters, and nitriles. The preparation of similar Grignard reagents from allyl and benzyl (B1604629) halides is a standard procedure in organic synthesis. google.com
Organosodium Reagents: Recent advancements have demonstrated the utility of organosodium compounds in synthesis. researchgate.netuni-muenchen.de While highly reactive, benzylic sodium reagents can be prepared by reacting the parent bromoalkane with a more reactive organosodium compound or with finely dispersed sodium metal. researchgate.net The resulting 1-(1-sodioethyl)-4-(propan-2-yl)benzene would be a potent base and nucleophile, capable of participating in Wurtz-type couplings and ring-opening reactions of epoxides and oxetanes. uni-muenchen.de
Table 1: Formation of Benzylic Organometallics from this compound
| Metal | Reagents and Conditions | Resulting Organometallic Species | Key Characteristics |
| Zinc | Zinc dust, LiCl, THF | (1-(4-isopropylphenyl)ethyl)zinc bromide | Moderate reactivity, high functional group tolerance. core.ac.uk |
| Magnesium | Mg turnings, THF or Et₂O | (1-(4-isopropylphenyl)ethyl)magnesium bromide | High reactivity, strong base and nucleophile. google.com |
| Sodium | Dispersed Na or (2-ethylhexyl)sodium, TMEDA | 1-(1-sodioethyl)-4-(propan-2-yl)benzene | Very high reactivity, useful in specific metalation and coupling reactions. researchgate.netuni-muenchen.de |
Role as a Building Block in Multi-Step Synthesis of Complex Scaffolds
A building block in organic synthesis is a molecule that provides a specific, recognizable portion of a larger, target molecule. This compound is an exemplary building block for introducing the 1-(4-isopropylphenyl)ethyl moiety into more complex structures, a scaffold relevant in pharmaceutical and materials science. lookchem.com
The synthetic strategy in multi-step synthesis is critically dependent on the order of reactions to ensure correct regiochemistry and functional group compatibility. lumenlearning.com The use of this compound typically occurs in two main ways:
Nucleophilic Substitution: The bromide is an excellent leaving group, allowing for direct displacement by a wide range of nucleophiles. This Sₙ1 or Sₙ2 reaction pathway is a straightforward method to attach the benzylic fragment to alcohols (forming ethers), amines (forming substituted amines), and carbanions (forming new C-C bonds). For instance, reacting it with the sodium salt of an enolate can create a new carbon-carbon bond, extending the molecular framework significantly.
Reaction via Organometallic Intermediates: As detailed in the previous section, conversion to an organometallic reagent (Grignard, organozinc, etc.) allows the fragment to act as a nucleophile. This is arguably its most powerful application as a building block. For example, the Grignard reagent derived from it can be added to a complex aldehyde or ketone, creating a secondary or tertiary alcohol, respectively, and forming a key bond in the target molecule's backbone. This approach is fundamental in the convergent synthesis of complex natural products and active pharmaceutical ingredients. chegg.comstackexchange.com A synthetic route to (2-bromoethyl)benzene (B7723623) from ethylbenzene (B125841) highlights a similar multi-step logic involving bromination and elimination. brainly.com
Electrochemical Transformations and Coupling Reactions
Modern synthetic chemistry increasingly relies on methods that offer greater control, selectivity, and sustainability, such as electrochemical synthesis and transition-metal-catalyzed cross-coupling reactions.
Electrochemical Transformations: The carbon-bromine bond of this compound can be activated electrochemically. Reduction at a cathode can generate a carbanion or a radical species, which can then participate in subsequent reactions. Conversely, electrochemical oxidation at a platinum electrode has been noted as a promising method for reactions involving bromide ions, potentially offering a route for solvent-free synthesis. This approach avoids the use of stoichiometric metallic reductants, aligning with the principles of green chemistry.
Coupling Reactions: Transition-metal catalysis provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is an ideal substrate for several such reactions.
Nickel-Catalyzed Cross-Coupling: Benzylic organozinc reagents, readily prepared from the title compound, undergo efficient cross-coupling with various aromatic and heteroaromatic bromides, chlorides, and tosylates using nickel catalysts. core.ac.uk This allows for the direct connection of the 1-(4-isopropylphenyl)ethyl group to aromatic systems.
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used to couple organobromides. researchgate.net While direct coupling of the benzylic bromide is possible (e.g., in Heck-type reactions under specific conditions), it is more common to first convert it to an organometallic partner (e.g., organozinc for Negishi coupling, or an organoborane for Suzuki coupling) which then reacts with another aryl or vinyl halide in the presence of a palladium catalyst.
Table 2: Potential Coupling Reactions Involving this compound
| Coupling Type | Catalyst System (Example) | Reaction Partner | Product Type |
| Negishi Coupling | Ni(acac)₂ or Pd(PPh₃)₄ | Aryl/Vinyl Halide | 1-Aryl(or Vinyl)-1-(4-isopropylphenyl)ethane |
| Suzuki Coupling | Pd(OAc)₂, SPhos | Aryl/Vinyl Boronic Acid/Ester | 1-Aryl(or Vinyl)-1-(4-isopropylphenyl)ethane |
| Wurtz-type Coupling | None (via organosodium) | Alkyl Halide | 1-Alkyl-1-(4-isopropylphenyl)ethane |
Application of Advanced Spectroscopic and Analytical Methodologies in Research on 1 1 Bromoethyl 4 Propan 2 Yl Benzene
Spectroscopic Techniques for Mechanistic Elucidation
Spectroscopic methods are indispensable for elucidating the intricate details of reaction mechanisms, moving beyond simple structural identification to probe transient intermediates and reaction progress in real-time.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions directly within the NMR tube. researchgate.netrsc.org This method allows for the continuous tracking of reactant consumption, intermediate formation and decay, and product generation over time, all without the need for sampling and quenching, which can disturb the reaction system.
In the context of reactions involving 1-(1-bromoethyl)-4-(propan-2-yl)benzene, such as nucleophilic substitutions or eliminations, in-situ ¹H NMR can provide critical mechanistic data. For instance, by monitoring the characteristic signals of the benzylic proton and the methyl group of the bromoethyl moiety, researchers can observe their disappearance as the starting material is consumed. Simultaneously, new signals corresponding to the products will appear and grow in intensity.
A hypothetical study of a substitution reaction might yield the data presented in the table below, where the concentration of reactants and products is monitored over time. The detection of transient intermediates, such as a carbocation in an SN1-type reaction, can sometimes be achieved at low temperatures, providing direct evidence for the proposed reaction pathway. researchgate.net
Table 1: Hypothetical In-situ ¹H NMR Data for a Reaction of this compound
| Time (minutes) | Concentration of this compound (M) | Concentration of Product (M) |
|---|---|---|
| 0 | 0.100 | 0.000 |
| 10 | 0.075 | 0.025 |
| 30 | 0.040 | 0.060 |
| 60 | 0.015 | 0.085 |
This table illustrates the type of quantitative data that can be obtained from in-situ NMR experiments to profile reaction kinetics.
Time-resolved spectroscopy techniques, such as pump-probe transient absorption, are employed to study very fast chemical processes that occur on timescales from femtoseconds to seconds. vu.nlresearchgate.net These methods are particularly useful for observing short-lived excited states and reactive intermediates that cannot be detected by conventional spectroscopic techniques. vu.nlnih.gov
For this compound, reactions that may proceed through a carbocation intermediate, such as solvolysis in a polar protic solvent, are ideal candidates for investigation by time-resolved spectroscopy. Upon photo-initiation or rapid mixing, the formation and subsequent reactions of the 4-(propan-2-yl)phenethyl cation could be monitored. By observing the rise and decay of the carbocation's characteristic absorption band, typically in the ultraviolet region, direct kinetic measurements of its formation and reaction rates can be obtained. researchgate.net This provides invaluable data for constructing a detailed potential energy surface of the reaction.
Chromatographic and Separation Techniques for Reaction Studies
Chromatographic methods are fundamental for the separation and analysis of complex mixtures, which is essential for determining the outcome of chemical reactions.
Preparative liquid chromatography (LC) is a crucial technique for the isolation and purification of the products of a chemical synthesis on a larger scale than analytical chromatography. phenomenex.comshimadzu-webapp.eu Following a synthesis reaction to produce this compound, the crude reaction mixture will likely contain unreacted starting materials, byproducts, and the desired product. Column chromatography, a common form of preparative LC, is used to separate these components. rsc.org
The separation is typically performed using a silica (B1680970) gel stationary phase and a non-polar mobile phase, such as a mixture of hexane (B92381) and ethyl acetate. The components of the mixture will travel through the column at different rates depending on their polarity, allowing for the collection of pure fractions of the desired product. The purity of the collected fractions is then typically assessed by analytical techniques like thin-layer chromatography (TLC) or analytical HPLC.
Given that this compound possesses a stereocenter at the carbon bearing the bromine atom, it exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. uma.esgimitec.comgcms.cz This is particularly important in asymmetric synthesis, where the goal is to produce one enantiomer preferentially.
The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. gcms.cz By integrating the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess can be calculated using the formula: ee (%) = |(R - S) / (R + S)| * 100, where R and S are the areas of the corresponding enantiomer peaks. gimitec.com
Table 2: Example Data from Chiral HPLC Analysis
| Enantiomer | Retention Time (min) | Peak Area |
|---|---|---|
| (R)-1-(1-Bromoethyl)-4-(propan-2-yl)benzene | 12.5 | 95000 |
Based on this data, the enantiomeric excess would be calculated as 90%.
Mass Spectrometry for Reaction Product Analysis and Confirmation of New Bonds
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a reaction product and to gain structural information through the analysis of fragmentation patterns. purdue.edu
For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity separated by 2 m/z units. Common fragmentation pathways would include the loss of the bromine atom to form a stable benzylic carbocation and cleavage of the isopropyl group. In reactions where a new bond is formed, for example, the substitution of the bromine with another group, mass spectrometry can confirm the success of the reaction by showing a molecular ion peak corresponding to the new molecular weight.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Identity |
|---|---|
| 226/228 | [M]⁺ (Molecular ion) |
| 147 | [M - Br]⁺ |
The presence of the M and M+2 peaks is a clear indicator of a monobrominated compound.
Emerging Research Directions and Future Perspectives on 1 1 Bromoethyl 4 Propan 2 Yl Benzene Chemistry
Integration with Sustainable and Green Chemistry Principles
A significant trend in modern organic synthesis is the adoption of green chemistry principles, moving away from hazardous materials and processes. For benzylic bromides like 1-(1-bromoethyl)-4-(propan-2-yl)benzene, this involves a fundamental rethinking of traditional methods, such as the Wohl-Ziegler reaction, which often employs toxic solvents like carbon tetrachloride and stoichiometric amounts of reagents like N-bromosuccinimide (NBS). researchgate.net
The push to eliminate volatile organic compounds (VOCs) has spurred the development of solvent-free and aqueous reaction systems. rsc.org While many organic compounds have low miscibility in water, reactions can still proceed in aqueous suspensions or emulsions, offering environmental and cost benefits. rsc.orglookchem.com Research has shown that benzylic bromination can be achieved in biphasic aqueous media or even without any solvent at all. researchgate.netresearchgate.net
Solvent-free reactions, sometimes conducted by grinding solid reagents or simply heating a neat mixture of substrates, represent an ideal in terms of waste reduction. cmu.eduresearchgate.net For instance, photochemical benzylic brominations have been intensified to the point of completely removing the organic solvent, drastically improving the process mass intensity (PMI), a key metric in green chemistry. rsc.orgrsc.org Similarly, reactions using hydrogen peroxide and a bromide salt in a two-phase aqueous/organic system provide a greener route for benzylic bromination. researchgate.net The direct oxidation of benzyl (B1604629) bromides to aldehydes has also been demonstrated using aqueous hydrogen peroxide without any catalyst, highlighting water's potential as a reaction medium. lookchem.com
The replacement of hazardous reagents is a core tenet of green chemistry. In the context of producing this compound, this means finding alternatives to reagents like molecular bromine, which is highly toxic and difficult to handle, and N-bromosuccinimide (NBS), which suffers from poor atom economy. rsc.org
Promising alternatives include:
In-situ Bromine Generation: Generating molecular bromine (Br₂) directly within the reaction vessel avoids its transport and handling. rsc.org This can be achieved by oxidizing bromide salts (e.g., NaBr) with a benign oxidant. researchgate.netrsc.org Common systems include using sodium bromate (B103136) (NaBrO₃) with hydrobromic acid (HBr) or hydrogen peroxide (H₂O₂) with a bromide source. researchgate.netrsc.org H₂O₂ is particularly attractive as its only byproduct is water. researchgate.net
Alternative Brominating Agents: Reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are being used as more environmentally benign and efficient sources of bromine for benzylic brominations. elsevierpure.comnih.gov Tribromoisocyanuric acid (TBCA) has also been reported as a green reagent for these transformations, functioning effectively without catalysts or light irradiation. researchgate.net
The following table compares traditional and emerging green methodologies for benzylic bromination.
Table 1: Comparison of Traditional vs. Green Benzylic Bromination Methods| Feature | Traditional Method (Wohl-Ziegler) | Green/Sustainable Method | Source(s) |
|---|---|---|---|
| Bromine Source | N-Bromosuccinimide (NBS) | In-situ generated Br₂, DBDMH, TBCA | researchgate.netrsc.orgnih.gov |
| Solvent | Carbon Tetrachloride (CCl₄) | Water, Ethyl Acetate, Solvent-Free | researchgate.netrsc.orgresearchgate.net |
| Initiator/Catalyst | Radical Initiator (e.g., AIBN), Heat/Light | Photocatalysis (LEDs), Lewis Acids | rsc.orgnih.govmasterorganicchemistry.com |
| Byproducts | Succinimide, Halogenated Waste | Water (from H₂O₂), Recyclable Catalysts | researchgate.net |
| Process Mass Intensity (PMI) | High (e.g., >13) | Low (e.g., <5) | rsc.org |
Advances in Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is paramount in modern chemistry for improving reaction rates, yields, and, crucially, selectivity. For the synthesis of benzylic halides, controlling the reaction to prevent unwanted side products—such as over-halogenation or bromination of the aromatic ring—is a major challenge. scientificupdate.com
Recent advances include:
Lewis Acid Catalysis: Zirconium(IV) chloride (ZrCl₄) has been shown to effectively catalyze benzylic bromination using DBDMH as the bromine source under mild conditions. nih.gov This system proceeds through a radical pathway and selectively promotes bromination on the side chain, whereas Brønsted acids tend to favor aromatic ring bromination. nih.gov
Photochemical and Photoredox Catalysis: The use of light to drive chemical reactions offers exceptional control and efficiency. Continuous flow photochemical reactors using LEDs (e.g., at 405 nm) can achieve extremely high throughput, with residence times as short as 15 seconds for complete conversion. rsc.orgrsc.org These systems, often coupled with in-situ bromine generation, are highly intensified and efficient. rsc.org Dual catalysis systems, such as combining a nickel catalyst with a photoredox catalyst, have enabled novel cross-coupling reactions, including the enantioselective synthesis of N-benzylic heterocycles from aryl bromides. nih.gov
Enantioselective Catalysis: A significant frontier is the development of catalytic systems that can produce a single enantiomer of a chiral molecule. For secondary benzylic halides like this compound, this is highly relevant. Nickel-catalyzed Negishi cross-coupling reactions have been successfully applied to racemic secondary benzylic bromides and chlorides, achieving the first examples of enantioselective cross-couplings for this substrate class. nih.gov
Table 2: Overview of Modern Catalytic Systems for Benzylic Halide Synthesis & Functionalization
| Catalytic System | Type | Key Advantage(s) | Relevant Transformation | Source(s) |
|---|---|---|---|---|
| ZrCl₄ / DBDMH | Lewis Acid | Mild conditions, high selectivity for benzylic position | Benzylic Bromination | nih.gov |
| LEDs / Flow Reactor | Photochemical | High throughput, process intensification, solvent-free potential | Benzylic Bromination | rsc.orgrsc.org |
| Nickel / Photoredox (Dual Catalysis) | Cross-Coupling | Enantioselectivity, new bond formations | Asymmetric C(sp²)-C(sp³) Coupling | nih.gov |
| Nickel / Chiral Ligand | Cross-Coupling | Enantioselective coupling of racemic halides | Negishi Reaction | nih.gov |
| Dirhodium Catalysts | C-H Functionalization | High site-selectivity without directing groups | C-H Insertion | nih.gov |
Exploration of Unexplored Reactivity Modes
While the synthesis of this compound is important, its true value lies in its potential as a versatile building block. Research is actively exploring new ways to functionalize the benzylic C-H bond and leverage the reactivity of the resulting C-Br bond.
A key area of focus is C-H functionalization, which aims to directly convert ubiquitous C-H bonds into more valuable functional groups. nih.govacs.org This represents a paradigm shift from traditional synthesis, which relies on pre-existing functional groups. nih.gov The synthesis of a benzylic bromide is itself a C-H functionalization reaction. masterorganicchemistry.com Future research aims to develop catalysts that can perform these transformations with unprecedented precision. Dirhodium catalysts, for example, have shown the ability to achieve highly site-selective C-H functionalization even in complex molecules without the aid of internal directing groups. nih.gov
Furthermore, the benzylic bromide product is a precursor for a host of subsequent reactions. Deprotonation methods, facilitated by the π-coordination of a metal to the aromatic ring, offer a complementary approach to generating a reactive benzylic carbanion intermediate for further functionalization. rsc.org The development of dual catalytic systems, such as Ni/photoredox catalysis, enables the coupling of benzylic precursors with a wide range of partners, opening pathways to complex molecules that were previously difficult to access. nih.gov
Interdisciplinary Research with Material Science (excluding specific material properties/applications)
Benzylic halides are fundamental building blocks in material science. Their utility stems from their ability to act as initiators or monomers in polymerization reactions. The reactive C-Br bond can be used to initiate controlled radical polymerization processes, allowing for the synthesis of polymers with well-defined structures and molecular weights. This interdisciplinary connection between organic synthesis and material science is crucial for creating the next generation of advanced materials.
Challenges and Opportunities in the Field of Benzylic Halide Chemistry
The chemistry of benzylic halides is rich with both challenges and opportunities. A primary challenge remains achieving perfect selectivity. scientificupdate.comacs.org This includes:
Site-selectivity: Differentiating between multiple benzylic positions in a complex molecule.
Chemoselectivity: Avoiding competing reactions, such as bromination of the aromatic ring. scientificupdate.com
Stereoselectivity: Controlling the three-dimensional arrangement of atoms, especially for chiral compounds. nih.gov
Despite these hurdles, the opportunities are vast. The drive for sustainability is accelerating the discovery of greener synthetic methods. rsc.org Advances in catalysis are providing tools to overcome long-standing selectivity challenges and enabling the synthesis of complex chiral molecules. nih.govnih.gov The continued exploration of C-H functionalization promises to streamline synthetic routes to valuable compounds by starting from simpler, more abundant feedstocks. nih.govresearchgate.net As our understanding of reactivity and catalysis deepens, benzylic halides like this compound will remain central to innovation in fields ranging from pharmaceuticals to materials science.
Q & A
Q. What are the optimal synthetic routes for 1-(1-bromoethyl)-4-(propan-2-yl)benzene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via two primary routes:
Bromination of 4-(propan-2-yl)ethylbenzene : Use bromine (Br₂) with a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor temperature (0–5°C) to minimize side reactions like di-substitution .
Nucleophilic Substitution : React 1-(1-chloroethyl)-4-(propan-2-yl)benzene with NaBr in a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–12 hours. Purify via column chromatography (hexane:EtOAc, 9:1) .
Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for bromine) and inert atmospheres to prevent oxidation of the isopropyl group.
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for a triplet at δ ~1.3 ppm (CH₃ of isopropyl), a quartet at δ ~4.3 ppm (CH₂Br), and aromatic protons at δ ~7.2–7.5 ppm.
- ¹³C NMR : A carbon signal at δ ~35 ppm confirms the bromoethyl group .
- X-ray Crystallography : Use SHELXL for refinement. Key parameters include C-Br bond length (~1.9 Å) and dihedral angles between the bromoethyl and isopropyl groups (~15° deviation from coplanarity) .
Q. What are the common reactivity patterns of the bromoethyl group in this compound?
- Methodological Answer : The bromoethyl group undergoes:
- Nucleophilic Substitution : React with KOH/EtOH to form 1-(1-hydroxyethyl)-4-(propan-2-yl)benzene. Use a 1:2 molar ratio and reflux for 3 hours .
- Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) yields biaryl derivatives .
Advanced Research Questions
Q. How do steric effects from the isopropyl group influence the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?
- Methodological Answer : The isopropyl group acts as an ortho/para-directing but sterically hinders para positions. Computational modeling (DFT at B3LYP/6-31G*) shows higher activation energy for para-substitution (~5 kcal/mol) compared to meta. Experimental validation: Nitration (HNO₃/H₂SO₄) yields ~85% meta-nitro derivative, confirmed by HPLC .
Q. What strategies resolve contradictions in reported reaction outcomes, such as unexpected byproducts in cross-coupling reactions?
- Methodological Answer :
- Byproduct Analysis : Use GC-MS to identify intermediates (e.g., debrominated species from β-hydride elimination).
- Optimization : Add bulky ligands (e.g., SPhos) to suppress β-hydride pathways. For example, Pd(OAc)₂/SPhos in toluene at 100°C reduces byproduct formation from 25% to <5% .
- Kinetic Studies : Monitor reaction progress via in-situ IR to detect early-stage intermediates .
Q. How can computational chemistry predict the compound’s behavior in radical-mediated reactions?
- Methodological Answer :
- Radical Stability : Perform DFT calculations (M06-2X/def2-TZVP) to assess C-Br bond dissociation energy (~65 kcal/mol), indicating susceptibility to homolytic cleavage under UV light.
- Simulation of Pathways : Use Gaussian 16 to model bromine radical generation and subsequent H-abstraction reactions. Compare with experimental EPR data to validate spin densities .
Q. What advanced purification techniques address challenges in isolating high-purity this compound?
- Methodological Answer :
- Crystallization : Use a mixed solvent system (hexane/CH₂Cl₂, 4:1) at −20°C to isolate crystals >99% purity (HPLC).
- Simulated Moving Bed (SMB) Chromatography : For large-scale purification, optimize with a C18 column and methanol/water (70:30) mobile phase .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
